Bis(P-toluenesulfonyl)diazomethane
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Overview
Description
Bis(P-toluenesulfonyl)diazomethane is a useful research compound. Its molecular formula is C15H14N2O4S2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of Bis(P-toluenesulfonyl)diazomethane typically involves the reaction of p-toluenesulfonyl chloride with methylamine, followed by nitrosation. The process begins with the preparation of p-toluenesulfonylmethylamide, which is then nitrosated to form the desired diazomethane derivative . The reaction conditions include maintaining the temperature below 10°C during the addition of sodium nitrite to avoid decomposition and ensure high yield .
Chemical Reactions Analysis
Bis(P-toluenesulfonyl)diazomethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes and alkynes to form cyclopropane and cyclopropene derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Common reagents used in these reactions include sodium nitrite for nitrosation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(P-toluenesulfonyl)diazomethane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used as a reagent for the synthesis of diazomethane derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, through diazo coupling reactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Bis(P-toluenesulfonyl)diazomethane involves the generation of reactive diazo intermediates, which can undergo various chemical transformations. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds through cycloaddition and substitution reactions .
Comparison with Similar Compounds
Bis(P-toluenesulfonyl)diazomethane can be compared with other diazomethane derivatives, such as:
Diazomethane: A simpler compound with a similar diazo group, but without the p-toluenesulfonyl groups.
Bis(benzenesulfonyl)diazomethane: A similar compound with benzenesulfonyl groups instead of p-toluenesulfonyl groups.
Bis(methanesulfonyl)diazomethane: Another related compound with methanesulfonyl groups.
The uniqueness of this compound lies in its stability and reactivity, which are influenced by the presence of the p-toluenesulfonyl groups .
Properties
Molecular Formula |
C15H14N2O4S2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-[diazo-(4-methylphenyl)sulfonylmethyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C15H14N2O4S2/c1-11-3-7-13(8-4-11)22(18,19)15(17-16)23(20,21)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
GYQQFWWMZYBCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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